molecular formula C10H21Cl2N2O7P B1671655 Glufosfamide CAS No. 132682-98-5

Glufosfamide

Cat. No.: B1671655
CAS No.: 132682-98-5
M. Wt: 383.16 g/mol
InChI Key: PSVUJBVBCOISSP-SPFKKGSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glufosfamide involves the glycosidic linkage of β-D-glucose with isophosphoramide mustard. The reaction typically involves the use of a glycosyl donor and an acceptor under specific conditions to form the glycosidic bond. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The production process is optimized to maximize yield and minimize waste, making it economically viable for large-scale production .

Mechanism of Action

Glufosfamide exerts its effects by utilizing the glucose transport mechanism to enter cells. Once inside the cell, it is hydrolyzed to release the active alkylating moiety, isophosphoramide mustard. This moiety then forms DNA crosslinks, leading to the inhibition of DNA synthesis and cell death . The glucose moiety enhances the selectivity of the compound for cancer cells, which have an upregulated glucose uptake mechanism .

Biological Activity

Glufosfamide, a derivative of ifosfamide, is an alkylating agent primarily investigated for its potential in treating various cancers, particularly pancreatic adenocarcinoma. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and case studies highlighting its therapeutic potential.

This compound exerts its cytotoxic effects primarily through DNA alkylation and cross-linking. Upon entering the cell, this compound is metabolized by glucosidases into glucose and ifosfamide mustard, which is responsible for its antitumor activity. The following key mechanisms have been identified:

  • DNA Damage : this compound induces DNA strand breaks and cross-links, leading to impaired DNA synthesis. Studies have shown that concentrations as low as 5 µM can activate poly(ADP-ribose) polymerase (PARP), indicating significant DNA damage .
  • Cell Proliferation Inhibition : The compound has been shown to decrease cellular proliferation in cancer cell lines, such as MCF7 cells, with a notable reduction in DNA synthesis observed at concentrations starting from 2.5 µM .
  • Repair Pathway Involvement : Research indicates that the cytotoxicity of this compound is more pronounced in cells deficient in DNA cross-link repair mechanisms, suggesting that cross-linking is a major contributor to its toxicity .

Phase II Trials

A phase II trial evaluated this compound in combination with gemcitabine for chemotherapy-naive patients with pancreatic adenocarcinoma. The combination was assessed for safety and efficacy, yielding promising results with a clinical benefit rate of up to 60% . However, the overall survival benefit was modest, with median survival rates showing only an 18% increase compared to best supportive care alone .

Phase III Trials

In a randomized phase III trial comparing this compound plus best supportive care (BSC) against BSC alone in metastatic pancreatic cancer patients previously treated with gemcitabine, the results indicated low activity of this compound. The median survival was 105 days for the this compound group versus 84 days for the control group, but this difference was not statistically significant (p=0.19) .

Case Studies

Several case studies illustrate the variable responses to this compound treatment:

  • Complete Response : One notable case involved a patient with advanced pancreatic adenocarcinoma who achieved a long-lasting complete response after receiving a six-hour infusion of this compound .
  • Modest Activity : Another study reported that this compound administered as a one-hour infusion every three weeks exhibited modest activity in patients with advanced disease, highlighting its potential despite limited efficacy in refractory cases .

Summary of Findings

Study TypeTreatment RegimenKey Findings
Phase II TrialThis compound + GemcitabineClinical benefit rate: up to 60%
Phase III TrialThis compound + BSC vs. BSC aloneMedian survival: 105 days (this compound) vs. 84 days (BSC)
Case StudySix-hour infusionLong-lasting complete response observed
Case StudyOne-hour infusion every three weeksModest activity noted

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to determine the cellular uptake mechanism of glufosfamide in tumor cells?

  • Methodology: Use Xenopus laevis oocytes transfected with cloned Na<sup>+</sup>-D-glucose cotransporters (e.g., SAAT1) to measure radiolabeled this compound uptake via tracer assays. Compare transport kinetics (Km, Vmax) with D-glucose or methyl-α-D-glucopyranoside (AMG) under varying membrane potentials (-50 to -150 mV). Validate findings in human tumor cell lines (e.g., T84 colon carcinoma) using competitive inhibition with phlorizin .
  • Key Data: SAAT1 transports this compound with Km ≈ 0.25 mM, 10-fold lower affinity than glucose .

Q. How can researchers assess the cytotoxic activity of this compound in vitro while distinguishing DNA crosslink-dependent effects from other mechanisms?

  • Methodology:

  • Use DNA repair-deficient cell lines (e.g., CL-V5 B cells lacking crosslink repair) and wild-type counterparts (e.g., V79) to compare survival rates post-treatment.
  • Measure poly(ADP-ribose) polymerase (PARP) activation via immunofluorescence in MCF7 cells treated with ≥50 µM this compound .
  • Validate O<sup>6</sup>-methylguanine-DNA methyltransferase (MGMT) independence by testing isogenic cell pairs (e.g., CHO-9 vs. MGMT-overexpressing derivatives) .
    • Key Finding: DNA crosslinks are critical for cytotoxicity; CL-V5 cells show 90% mortality at 0.1 mM this compound vs. 0.5 mM in V79 cells .

Q. What in vitro assays are most reliable for quantifying this compound’s cytotoxicity in hepatocellular carcinoma models?

  • Methodology:

  • MTT Assay: Measure IC50 in HepG2 cells after 24–72 hours (e.g., IC50 = 51.66 µM at 72 hours) .
  • Apoptosis Markers: Use Annexin V/PI staining, caspase-3/9 immunocytochemistry, and Bcl2 gene expression analysis.
  • Mitochondrial Dysfunction: Quantify membrane potential (JC-1 dye) and ATP levels (luciferase-chemiluminescence) .
    • Data Table:
Cell LineIC50 (µM) at 72hApoptosis Rate (%)Bcl2 Downregulation (Fold)
HepG251.66 ± 3.268.53.2
MCF70.5 mM (survival reduction)90N/A

Advanced Research Questions

Q. How should clinical trials for this compound be designed to account for tumor glucose transporter heterogeneity?

  • Methodology:

  • Stratify patients based on GLUT1/SAAT1 expression (IHC or RNA-seq).
  • Use PET-CT with 2-deoxy-2-[<sup>18</sup>F]fluoro-D-glucose (FDG) to identify tumors with high glucose avidity .
  • Incorporate pharmacokinetic monitoring to correlate transporter activity with drug accumulation .
    • Challenge: Phase III trials in pancreatic cancer failed to show survival benefit (HR 0.85; 95% CI 0.66–1.08) due to unselected patient populations .

Q. How can contradictory data on this compound’s efficacy across tumor types be systematically analyzed?

  • Methodology:

  • Perform meta-analysis of preclinical studies (e.g., IC50 variability in prostate vs. HCC cells) .
  • Evaluate β-glucosidase activity and glucose uptake rates (e.g., Glucose Uptake Cell-Based Assay Kit) as confounding variables .
  • Use isogenic cell lines to isolate transporter-dependent vs. metabolic activation pathways .

Q. What strategies enhance this compound’s synergistic activity with taxanes (e.g., docetaxel) in prostate cancer?

  • Methodology:

  • Sequential Dosing: Pre-treat cells with docetaxel to induce mitotic arrest, followed by this compound to exploit glucose uptake upregulation .
  • Combination Index (CI): Calculate CI via Chou-Talalay method using CalcuSyn software (e.g., CI < 0.9 indicates synergy) .
    • Key Data: this compound/docetaxel combinations reduced PC-3 cell viability by 85% vs. 50% for monotherapy .

Q. How can this compound’s biodegradability be leveraged for environmentally sustainable drug development?

  • Methodology:

  • Compare OECD 301 biodegradability tests for this compound vs. ifosfamide (e.g., 60% vs. <20% degradation in 28 days) .
  • Use LC-MS to quantify environmental persistence in wastewater models .
    • Design Principle: Incorporate β-D-glucose to enhance biodegradability without compromising efficacy .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-bis(2-chloroethylamino)phosphoryloxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Cl2N2O7P/c11-1-3-13-22(19,14-4-2-12)21-10-9(18)8(17)7(16)6(5-15)20-10/h6-10,15-18H,1-5H2,(H2,13,14,19)/t6-,7-,8+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVUJBVBCOISSP-SPFKKGSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NP(=O)(NCCCl)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCl)NP(=O)(NCCCl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031222
Record name Glucosylifosfamide mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Beta-D-glucosyl-ifosfamide mustard (D 19575, glc-IPM, INN = glufosfamide) is a new agent for cancer chemotherapy. Its mode of action, which is only partly understood, was investigated at the DNA level. In the breast carcinoma cell line MCF7 glufosfamide inhibited both the synthesis of DNA and protein in a dose-dependent manner, as shown by the decreased incorporation of (3)H-methyl-thymidine into DNA and (14)C-methionine into protein of these cells. Treatment of MCF7 cells with 50 microM glufosfamide was sufficient to trigger poly(ADP-ribose) polymerase (PARP) activation, as revealed by immunofluorescence analysis. Both CHO-9 cells, which are O6-methylguanine-DNA methyltransferase (MGMT)-deficient, and an isogenic derivative, which has a high level of MGMT, showed the same cytotoxic response to beta-D-glc-IPM, indicating that the O6 position of guanine is not the critical target for cytotoxicity. By contrast, a sharp decrease in survival of cross-link repair deficient CL-V5 B cells was observed already at concentrations of 0.1 mM beta-D-glc-IPM, whereas the wild-type V79 cells showed a 90% reduction in survival only after treatment with 0.5 mM of this compound. The therapeutically inactive beta-L-enantiomer of glufosfamide also showed genotoxic effects in the same assays but at much higher doses. This was probably due to small amounts of ifosfamide mustard formed under the conditions of incubation. The results indicate that the DNA crosslinks are the most critical cytotoxic lesions induced by beta-D-glc-IPM.
Record name GLUFOSFAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7024
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

132682-98-5
Record name Glufosfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132682-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glufosfamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132682985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glufosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06177
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glucosylifosfamide mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLUFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W5N8SZD9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLUFOSFAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7024
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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